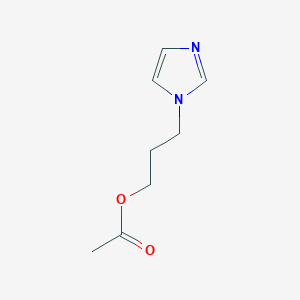
4-Methylisothiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and a nitrile group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-5-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylisothiazole with cyanogen bromide can yield this compound . Another method involves the use of thiazole derivatives as starting materials, which undergo cyclization and subsequent functionalization to introduce the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production. Ultrasonic irradiation has also been explored as a method to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiazoles depending on the reagents used.
Scientific Research Applications
4-Methylisothiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methylisothiazole-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfur and nitrogen atoms in the ring also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3-Methylisothiazole
- 5-Methylisothiazole
- Isothiazole-5-carbonitrile
- Benzisothiazole derivatives
Comparison: 4-Methylisothiazole-5-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isothiazole ring. This combination enhances its reactivity and potential for diverse applications compared to other isothiazole derivatives. The nitrile group, in particular, provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H4N2S |
|---|---|
Molecular Weight |
124.17 g/mol |
IUPAC Name |
4-methyl-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c1-4-3-7-8-5(4)2-6/h3H,1H3 |
InChI Key |
KWVUYJWDBBONEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)




![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)


![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)
